

An In-depth Technical Guide to Ethyl 3,5-difluorophenylglyoxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3,5-difluorobenzoylformate*

Cat. No.: *B1302089*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-difluorophenylglyoxylate, also known as ethyl 2-(3,5-difluorophenyl)-2-oxoacetate, is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and drug discovery. The presence of two fluorine atoms on the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Ethyl 3,5-difluorophenylglyoxylate, with a focus on data relevant to researchers and drug development professionals.

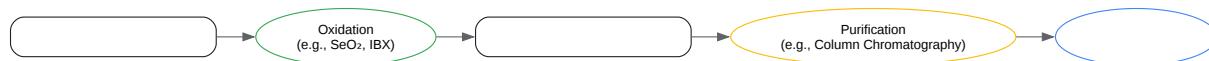
Core Properties

The fundamental chemical and physical properties of Ethyl 3,5-difluorophenylglyoxylate are summarized below, providing a foundational understanding of this compound.

Chemical and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₈ F ₂ O ₃	[1]
Molecular Weight	214.17 g/mol	[1]
CAS Number	208259-57-8	[1]
Appearance	Not specified	
Density	1.27 g/mL at 25 °C	[1]
Boiling Point	247.4 °C	[1]
Flash Point	66 °C	[1]
Refractive Index (n ₂₀ /D)	1.482	

Spectroscopic Data


Property	Value	Reference(s)
SMILES	CCOC(=O)C(=O)c1cc(F)cc(F)c1	[1]
InChI	InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3	
¹ H NMR	Not available in search results	
¹³ C NMR	Not available in search results	
FT-IR	Not available in search results	
Mass Spectrometry	Not available in search results	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 3,5-difluorophenylglyoxylate was not found in the available search results, a general procedure for a closely related compound, ethyl 2,3-dioxo-3-phenylpropanoate, can serve as a valuable starting point for its synthesis.[\[1\]](#)

General Synthesis Approach for Phenylglyoxylate Derivatives

The synthesis of phenylglyoxylate derivatives often involves the oxidation of a corresponding β -keto ester. A plausible synthetic route for Ethyl 3,5-difluorophenylglyoxylate would start from ethyl 3,5-difluorobenzoylacetate.

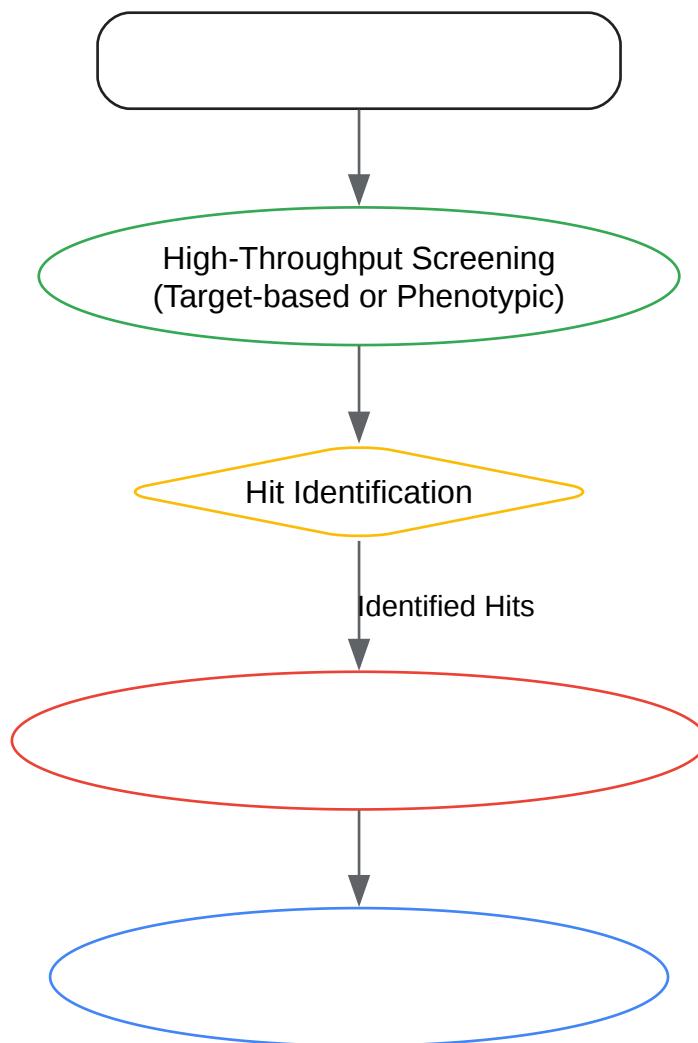
[Click to download full resolution via product page](#)

A general workflow for the synthesis and purification of Ethyl 3,5-difluorophenylglyoxylate.

Detailed Steps based on a related synthesis:[1]

- Reaction Setup: To a solution of the starting material (e.g., ethyl 3,5-difluorobenzoylacetate) in a suitable organic solvent (e.g., ethyl acetate), an oxidizing agent is added.
- Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a duration determined by reaction monitoring (e.g., Thin Layer Chromatography - TLC).
- Workup: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed with aqueous solutions to remove impurities and dried over an anhydrous salt (e.g., MgSO_4).
- Purification: The crude product is purified using techniques such as flash column chromatography to yield the pure Ethyl 3,5-difluorophenylglyoxylate.
- Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Drug Development Potential


Currently, there is a significant lack of publicly available information regarding the specific biological activities of Ethyl 3,5-difluorophenylglyoxylate. However, the introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.^[2] Fluorination can improve metabolic stability, increase binding affinity, and alter the electronic properties of a molecule, potentially leading to enhanced therapeutic efficacy.^[2]

Derivatives of related fluorinated compounds have been investigated for a range of biological activities, including:

- **Anticancer Activity:** Fluorinated compounds are a cornerstone of cancer chemotherapy.^[2] The unique properties of fluorine can lead to potent inhibition of key enzymes or disruption of cellular signaling pathways involved in cancer progression.
- **Antiviral Activity:** The incorporation of fluorine can enhance the antiviral properties of molecules.^{[3][4]}
- **Antibacterial Activity:** Some fluorinated compounds have shown promise as antibacterial agents, potentially by inhibiting essential bacterial enzymes.^{[5][6]}

Given the precedent set by other fluorinated molecules in drug discovery, Ethyl 3,5-difluorophenylglyoxylate represents a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential biological targets and pharmacological effects.

Potential Research Workflow for Biological Evaluation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]

- 4. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3,5-difluorophenylglyoxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302089#ethyl-3-5-difluorophenylglyoxylate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com